1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine
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Overview
Description
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine is a heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine typically involves the condensation of 3 H -1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) in supercritical carbon dioxide (CO₂) under solvent-free conditions . This method is efficient and eco-friendly, producing the desired compound in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields . This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, resulting in the formation of the target compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of anticancer agents. Compounds with similar structures have shown antiproliferative activities against various cancer cell lines.
Biological Research: This compound is studied for its potential as an inhibitor of specific enzymes and pathways, such as the ERK signaling pathway.
Industrial Applications: It has applications in material sciences, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the ERK signaling pathway by decreasing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
- 7-Aryl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
- 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl group at the 5-position and pyrrolidin-3-amine moiety contribute to its unique properties compared to other triazolopyrimidine derivatives.
Properties
Molecular Formula |
C11H16N6 |
---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
1-(5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C11H16N6/c1-2-9-5-10(16-4-3-8(12)6-16)17-11(15-9)13-7-14-17/h5,7-8H,2-4,6,12H2,1H3 |
InChI Key |
KAUZKOGUXXDDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC=NN2C(=C1)N3CCC(C3)N |
Origin of Product |
United States |
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